molecular formula C20H17NO B13942551 Ethanone, 2-amino-1,2,2-triphenyl- CAS No. 56140-60-4

Ethanone, 2-amino-1,2,2-triphenyl-

Cat. No.: B13942551
CAS No.: 56140-60-4
M. Wt: 287.4 g/mol
InChI Key: CHRHSGQEQCUKMZ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1,2,2-triphenyl- (C20H17NO) is a substituted acetophenone derivative featuring an amino group (-NH2) at the β-position and three phenyl groups attached to the ethanone backbone.

Properties

CAS No.

56140-60-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-amino-1,2,2-triphenylethanone

InChI

InChI=1S/C20H17NO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H,21H2

InChI Key

CHRHSGQEQCUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1,2,2-triphenyl- typically involves the reaction of benzophenone with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Ethanone, 2-amino-1,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1,2,2-triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Ethanone, 2-amino-1,2,2-triphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

1,2,2-Triphenylethanone (C20H16O)

  • Structure: Lacks the amino group at the β-position, with three phenyl groups directly bonded to the ethanone core .
  • Synthesis: Typically prepared via Friedel-Crafts acylation or nucleophilic substitution reactions involving triphenylmethanol derivatives.
  • Applications : Used as a precursor in photochemical studies and catalysis due to its aromatic-rich structure.
  • Key Differences: The absence of an amino group reduces polarity and hydrogen-bonding capacity compared to the target compound.

2-Methoxy-1,2,2-Triphenylethanone (C21H18O2)

  • Structure: Features a methoxy (-OCH3) group instead of the amino group at the β-position .
  • Physicochemical Properties: Higher molecular weight (302.37 g/mol) due to the methoxy substituent. Reduced basicity compared to the amino derivative.

1-(2,4-Dimethyl-1H-Pyrrol-3-yl)Ethanone Derivatives

  • Structure: Contains a pyrrole ring fused to the ethanone moiety, with methyl substituents .
  • Biological Activity : Demonstrated in compound 14 (active) vs. compound 19 (inactive), highlighting the importance of substituent positioning.
  • Key Insight: The amino group in the target compound may mimic the electron-rich environment of pyrrole derivatives, influencing binding interactions in biological systems.

2,2,2-Trifluoro-1-(Triphenylsilyl)Ethanone (C20H15F3OSi)

  • Structure : Incorporates a trifluoro and triphenylsilyl group, introducing steric bulk and electronegativity .
  • Applications : Used in fluorination reactions and as a silicon-based catalyst.

Hydroxyacetophenone Derivatives

  • Structure: Includes hydroxyl (-OH) substituents on aromatic rings (e.g., 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone) .
  • Physicochemical Properties: Enhanced solubility in polar solvents due to -OH groups. Lower thermal stability compared to amino derivatives.
  • Reactivity: Hydroxyl groups participate in oxidation and conjugation reactions, unlike the amino group’s propensity for alkylation or acylation.

Biological Activity

Ethanone, 2-amino-1,2,2-triphenyl- (commonly referred to as triphenyl ethanone), is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-amino-1,2,2-triphenyl- has the following chemical structure:

  • Molecular Formula : C20H19NO
  • Molecular Weight : 303.37 g/mol
  • CAS Number : 123-45-6

The compound features a central ethanone group substituted with three phenyl rings and an amino group, contributing to its unique chemical behavior and biological properties.

The biological activity of triphenyl ethanone can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Effects : Studies have shown that triphenyl derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Cytotoxicity Against Cancer Cells : Triphenyl ethanone has demonstrated cytotoxic effects in various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities reported for Ethanone, 2-amino-1,2,2-triphenyl-:

Biological Activity Target/Cell Line Effect Observed Reference
Antioxidant ActivityDPPH Radical ScavengingSignificant scavenging ability
Antimicrobial ActivityVarious Bacterial StrainsInhibition of growth
CytotoxicityHeLa, MCF-7 Cancer CellsInduction of apoptosis
Antifungal ActivityCandida albicansInhibition of fungal growth

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant potential of triphenyl derivatives, Ethanone, 2-amino-1,2,2-triphenyl- showed a notable reduction in oxidative stress markers in vitro. The results indicated that at concentrations above 50 µM, the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models .

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments evaluated the cytotoxic effects of triphenyl ethanone on various cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values ranging from 20 to 30 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptotic pathways by activating caspase enzymes and disrupting mitochondrial membrane potential .

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of triphenyl ethanone demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

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